molecular formula C30H32N4O8 B1680119 Z-Arg(Z)2-OH CAS No. 14611-34-8

Z-Arg(Z)2-OH

Cat. No. B1680119
CAS RN: 14611-34-8
M. Wt: 576.6 g/mol
InChI Key: YSGAXJCIEJGVFV-VWLOTQADSA-N
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Description

Z-Arg(Z)2-OH, also known as Nα,Nδ,Nω-tri-Z-L-arginine, is an arginine derivative . It has been used as an important reagent in a variety of biochemical, biological, and medicinal applications. It is recognized to be beneficial as ergogenic dietary substances .


Synthesis Analysis

Z-Arg(Z)2-OH is synthesized by solid-phase synthesis . It is used as an alkylation agent in peptide synthesis . It is an important intermediate in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of other compounds such as amines, amides, and alcohols.


Molecular Structure Analysis

The linear formula of Z-Arg(Z)2-OH is C6H5CH2OCONHC(=NH)N(COOCH2C6H5)CH2CH2CH2CH(NHCOOCH2C6H5)COOH . It has a molecular weight of 576.60 .


Chemical Reactions Analysis

Z-Arg(Z)2-OH prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . It is also reported that the dispersion interaction plays a critical role in the stabilization of model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond .


Physical And Chemical Properties Analysis

Z-Arg(Z)2-OH has a CAS Number of 14611-34-8 and an EC Number of 238-647-8 . It is recommended to store it at a temperature below -20°C .

Scientific Research Applications

Morphological and Compositional Studies

  • Morphological Characterization : Research by Chaparro et al. (2000) on ZnSe thin films using microscopy techniques has implications for materials similar to Z-Arg(Z)2-OH in terms of morphological study.

Surface Studies

  • Surface Magnetism : A study by Li et al. (2011) on the ferromagnetism of hydrogenated ZnO films provides insights into surface properties, which are relevant for materials like Z-Arg(Z)2-OH.

Catalytic Applications

  • Use as Catalysts : ZrO2 applications as catalysts reviewed by Yamaguchi (1994) can parallel studies on Z-Arg(Z)2-OH's potential use in catalysis.

Peptide Synthesis and Protein Interaction

  • Peptide Synthesis : The synthesis of tripeptides using a recombinant cysteine protease discussed by Ruth et al. (2006) can relate to Z-Arg(Z)2-OH's role in peptide bonding and protein interaction.

Photocatalysis

  • Photocatalytic Applications : The research on ZnO-based photocatalysis by Kumar & Rao (2015) may have parallels with Z-Arg(Z)2-OH in environmental applications.

Photovoltaics

  • Solar Cell Efficiency : Work by Eisele et al. (2003) on the structural and compositional properties of Zn(Se,OH)/Zn(OH)2 films in solar cells could inform similar applications for Z-Arg(Z)2-OH.

Antibacterial Properties

  • Antibacterial Activity : The study on antibacterial activity of ZnO by Prasanna & Vijayaraghavan (2015) might provide insights into similar applications for Z-Arg(Z)2-OH.

Safety And Hazards

Z-Arg(Z)2-OH may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause skin, eye, and respiratory tract irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment .

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGAXJCIEJGVFV-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC2=CC=CC=C2)/N)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N'-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid

CAS RN

14611-34-8
Record name 12-(Phenylmethyl) (10S)-10-carboxy-5-imino-3-oxo-1-phenyl-6-[(phenylmethoxy)carbonyl]-2-oxa-4,6,11-triazadodecan-12-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14611-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
C Schumann, L Seyfarth, G Greiner… - The Journal of …, 2000 - Wiley Online Library
Different types of dipeptide building units containing N‐ or C‐terminal arginine were prepared for synthesis of the backbone cyclic analogues of the peptide hormone bradykinin (BK: Arg…
Number of citations: 24 onlinelibrary.wiley.com
M Koller, H Thiermann, F Worek - Toxicology Letters, 2020 - Elsevier
Fourteen amino acids protected at the N-terminal and at their side chains were screened for resolving the enantiomers of V-agents by NMR. While none of the shift reagents tested …
Number of citations: 3 www.sciencedirect.com
SA Okorochenkov, EA Bistrova… - Fine Chemical …, 2010 - finechem-mirea.ru
Arginine-containing peptides consisted of 3-and 13-amino acids residues, namely RGD and [5 Ala]-indolicidine were synthetized. Monosubstituted hemin derivatives modificated by …
Number of citations: 3 www.finechem-mirea.ru
R GEIGER, W KÖNIG - Protection of Functional Groups in Peptide Synthesis, 1981 - Elsevier
Publisher Summary This chapter provides an overview of amine protecting groups. A main guideline for principles concerning the selection of protecting group is the cleavage condition …
Number of citations: 36 www.sciencedirect.com
JK INMAN - Protection of Functional Groups in Peptide Synthesis …, 2014 - books.google.com
A major consideration in planning the synthesis of a peptide is the potential involvement of side-chain functional groups in undesired reactions during formation of peptide bonds or …
Number of citations: 0 books.google.com
Y Tsuda, Y Okada - Amino acids, peptides and proteins in …, 2010 - Wiley Online Library
As shown in Figure 6.1, the controlled formation of a peptide bond in solution requires the coupling between one protected at its N-terminus and the other at its C-terminus. After amide …
Number of citations: 21 onlinelibrary.wiley.com
W Ding, M Wada, N Kameta, H Minamikawa… - Journal of controlled …, 2011 - Elsevier
Tubular nanomaterials are expected to represent a novel nonviral gene transfer vectors due to the unique morphology and potential biological functionalities. Here we rationally …
Number of citations: 29 www.sciencedirect.com
JK Inman - Protection of Functional Groups in Peptide Synthesis, 1981 - Elsevier
Publisher Summary The various degrees and modes of protection that is regarded as minimal are practiced in a substantial fraction of conventional peptide syntheses. Whether it is …
Number of citations: 3 www.sciencedirect.com
A El-Faham, SN Khattab - Synlett, 2009 - thieme-connect.com
N, N, N′, N′-Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) has been shown to be an excellent peptide-coupling reagent. It is an easily handled, crystalline compound…
Number of citations: 15 www.thieme-connect.com
SKM Sriram - 2012 - search.proquest.com
The N-end rule relates the regulation of the in vivo half-life of a protein to the identity of its N-terminal residue. A set of N-terminal degradation signals is targeted by the recognition …
Number of citations: 1 search.proquest.com

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